molecular formula C8H9NO3 B13057399 Methyl 2-hydroxy-2-(pyridin-4-yl)acetate

Methyl 2-hydroxy-2-(pyridin-4-yl)acetate

Cat. No.: B13057399
M. Wt: 167.16 g/mol
InChI Key: NFZOUDITUCCKQD-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-2-(pyridin-4-yl)acetate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring attached to a hydroxyacetate group. Pyridine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-hydroxy-2-(pyridin-4-yl)acetate typically involves the reaction of pyridine-4-carboxaldehyde with methyl glycolate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from ethanol .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-2-(pyridin-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of methyl 2-oxo-2-(pyridin-4-yl)acetate.

    Reduction: Formation of methyl 2-hydroxy-2-(pyridin-4-yl)ethanol.

    Substitution: Formation of nitro or halogenated derivatives of the pyridine ring.

Scientific Research Applications

Methyl 2-hydroxy-2-(pyridin-4-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-2-(pyridin-4-yl)acetate involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in the inflammatory response, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-hydroxy-2-(pyridin-4-yl)acetate is unique due to the presence of both a hydroxy group and an ester group attached to the pyridine ring. This combination of functional groups allows for a wide range of chemical reactions and potential biological activities, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

methyl 2-hydroxy-2-pyridin-4-ylacetate

InChI

InChI=1S/C8H9NO3/c1-12-8(11)7(10)6-2-4-9-5-3-6/h2-5,7,10H,1H3

InChI Key

NFZOUDITUCCKQD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CC=NC=C1)O

Origin of Product

United States

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